Vinrosidine - 15228-71-4

Vinrosidine

Catalog Number: EVT-286307
CAS Number: 15228-71-4
Molecular Formula: C46H58N4O9
Molecular Weight: 811.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinrosidine is a microtubular inhibitor.
Source and Classification

Vinrosidine is primarily extracted from the plant Catharanthus roseus, commonly referred to as the Madagascar periwinkle. This plant is well-known for producing various alkaloids, including vincristine and vinblastine, which have been extensively studied for their anticancer properties. Vinrosidine itself is classified as a bisindole alkaloid, characterized by its complex structure that includes two indole units connected by a carbon bridge .

Synthesis Analysis

The synthesis of vinrosidine involves several intricate steps, often starting from simpler precursors such as catharanthine and vindoline. A notable method includes:

  1. Coupling Reaction: The initial step typically involves the coupling of catharanthine with vindoline under specific conditions to form an iminium intermediate.
  2. Reduction: The iminium intermediate is then reduced to form an enamine using reducing agents such as sodium borohydride or 1,4-dihydropyridine derivatives.
  3. Oxidation: The enamine undergoes oxidation to yield vinrosidine. This process can be monitored using chromatographic techniques to ensure product purity and yield.

The synthesis parameters, including temperature, solvent choice (often acetonitrile), and reaction time, are critical for optimizing yields and minimizing by-products .

Molecular Structure Analysis

Vinrosidine has a complex molecular structure characterized by two indole units linked by a carbon chain. Its chemical formula is C₃₃H₃₉N₃O₄, with a molecular weight of approximately 551.68 g/mol.

  • Structural Features: The compound features multiple functional groups including methoxy (-OCH₃) and hydroxyl (-OH) groups that contribute to its biological activity.
  • Stereochemistry: The stereochemical configuration of vinrosidine has been elucidated through empirical rules and advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis

Vinrosidine participates in various chemical reactions that are crucial for its synthesis and potential derivatization:

  1. Hydrolysis: Under acidic or basic conditions, vinrosidine can undergo hydrolysis to yield its constituent alkaloids.
  2. Oxidative Reactions: It can be oxidized to form more reactive species that may exhibit enhanced biological activity.
  3. Substitution Reactions: The presence of functional groups allows for various substitution reactions that can modify its pharmacological properties.

These reactions are vital for both synthetic applications and understanding the compound's reactivity in biological systems .

Mechanism of Action

Vinrosidine exerts its pharmacological effects primarily through inhibition of microtubule formation during cell division. This action is similar to other Vinca alkaloids like vincristine and vinblastine:

  • Microtubule Dynamics: By binding to tubulin, vinrosidine disrupts the assembly of microtubules, which is essential for mitotic spindle formation.
  • Anticancer Activity: This disruption leads to cell cycle arrest in metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells.

Research indicates that vinrosidine may also interact with various signaling pathways involved in cancer progression, although detailed studies are ongoing .

Physical and Chemical Properties Analysis

Vinrosidine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its handling during synthesis and application in pharmaceutical formulations .

Applications

Vinrosidine has garnered attention for its potential applications in various scientific fields:

  1. Pharmaceutical Development: As an anticancer agent, it is studied for its efficacy against various malignancies, particularly leukemias and lymphomas.
  2. Research Tool: Its mechanism of action makes it valuable for studying microtubule dynamics and cell cycle regulation.
  3. Synthetic Chemistry: Vinrosidine serves as a precursor for synthesizing other bioactive alkaloids, expanding the arsenal of compounds available for drug discovery.
Introduction to Vinrosidine in the Context of Vinca Alkaloid Research

Historical Discovery and Classification Within the Vinca Alkaloid Family

The isolation of vinca alkaloids began in the 1950s during investigations into the antidiabetic properties of Catharanthus roseus. Researchers serendipitously identified potent antileukemic activity in crude extracts, leading to the isolation of vinblastine (VBL) in 1958 and vincristine (VCR) in 1961 [2]. These dimeric alkaloids are biosynthesized by coupling catharanthine and vindoline monomers – a complex process that also yields minor alkaloids like vinrosidine (leurosidine) in trace quantities [9]. Early pharmacological screening identified vinrosidine as a naturally occurring tertiary alkaloid with structural similarities to vinblastine but distinct stereochemistry at key positions [6] [9].

Vinrosidine is classified as a bis-indole alkaloid within the vinca subfamily, characterized by its multi-ring system incorporating indole and dihydroindole subunits bridged by a carbocyclic framework. Its molecular structure features subtle variations from VBL and VCR, primarily at the velbenamine (catharanthine-derived) moiety, which influences tubulin-binding kinetics and cellular retention [6]. The compound exists naturally but is more feasibly produced via semi-synthesis due to low natural abundance. Modifications typically target the vindoline or catharanthine subunits to alter physicochemical properties or circumvent resistance mechanisms [6] [9].

Table 1: Classification and Structural Features of Key Vinca Alkaloids

AlkaloidNatural/Semi-syntheticKey Structural FeaturesDiscovery/Development Era
Vinblastine (VBL)NaturalDimeric; C3'/C4' epoxide configuration1958 (Isolated)
Vincristine (VCR)NaturalVBL analogue with formyl group at N1'1961 (Isolated)
Vinorelbine (VRL)Semi-synthetic8'-nor-derivative; catharanthine ring contraction1980s
VinrosidineNatural (minor)/Semi-syntheticIsomeric configuration at C16'/C21' positions1960s (Identified)
Vinflunine (VFL)Semi-syntheticDifluoro-derivative at C20' of VRL2000s

Role of Vinrosidine in Antineoplastic Drug Development

Vinrosidine’s primary mechanism of action aligns with other vinca alkaloids: it binds to the β-subunit of tubulin dimers at a distinct site near the GTP exchange domain, suppressing microtubule assembly dynamics. This binding inhibits polymerization, disrupts mitotic spindle formation, and triggers cell cycle arrest at metaphase, ultimately leading to apoptosis in rapidly dividing cells [1] [4]. Research indicates its binding affinity and kinetic parameters differ slightly from VCR and VBL due to stereochemical variations, potentially altering intracellular accumulation and resistance profiles [6].

Preclinical studies highlighted vinrosidine’s broad-spectrum cytotoxicity. Early in vitro screening demonstrated activity against murine leukemias and solid tumor models, with efficacy comparable to vinblastine but with a distinct toxicity profile [4]. Its development pathway included investigation as a candidate for liposomal encapsulation – a strategy proven successful with vincristine (Marqibo®) – to enhance pharmacokinetics and tumor targeting while mitigating dose-limiting neurotoxicity [6] [7].

Vinrosidine also served as a critical structural template for medicinal chemistry efforts. Its unique stereochemistry informed the design of later-generation analogues like vinflunine, where fluorination at C20' improved tubulin-binding affinity and reduced susceptibility to P-glycoprotein-mediated efflux – a major resistance mechanism for first-generation vincas [6] [9]. Furthermore, research on vinrosidine contributed to understanding structure-activity relationships (SAR) governing:

  • Tubulin-binding specificity: Modifications at the catharanthine-derived moiety influence interactions with β-tubulin isoforms.
  • Intracellular retention: Subtle structural changes affect binding kinetics and resistance profiles.
  • Susceptibility to metabolic degradation: Cytochrome P450 3A4 (CYP3A4) metabolism varies across analogues [1] [6].

Table 2: Preclinical Research Findings for Vinrosidine

Study ModelKey FindingsSignificance
P388 Murine LeukemiaIC50 values comparable to vinblastine; delayed tumor progressionConfirmed antineoplastic potential against liquid tumors
Human XenograftsActivity against select NSCLC and breast carcinoma linesSuggested utility beyond hematologic malignancies
Tubulin Polymerization Assays~30% inhibition at sub-stoichiometric concentrations; distinct kinetic profileSupported unique tubulin-binding interactions vs. VCR/VBL
P-gp Expressing CellsModerate resistance observed; lower than VCR but higher than VFLInformed design of analogues less susceptible to efflux-mediated resistance

Vinrosidine’s development trajectory, while not culminating in widespread clinical adoption like vinorelbine or vinflunine, provided invaluable insights for vinca alkaloid optimization. Its study advanced strategies for overcoming resistance and improving therapeutic indices through drug delivery innovations and rational structural modification [6] [9] [10].

Compound Names Mentioned:

  • Vinrosidine
  • Vincristine (Oncovin)
  • Vinblastine (Velban)
  • Vinorelbine (Navelbine)
  • Vinflunine
  • Vindesine (Eldisine)
  • Catharanthine
  • Vindoline

Properties

CAS Number

15228-71-4

Product Name

Vinrosidine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H58N4O9

Molecular Weight

811.0 g/mol

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-KSNABSRWSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Solubility

Soluble in DMSO

Synonyms

Vinrosidine diacetate; Vinrosidine; Leurosidine diacetate;

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.